2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene

Catalog No.
S2813393
CAS No.
2567489-43-2
M.F
C8H8BrClS
M. Wt
251.57
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thi...

CAS Number

2567489-43-2

Product Name

2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene

IUPAC Name

2-bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene

Molecular Formula

C8H8BrClS

Molecular Weight

251.57

InChI

InChI=1S/C8H8BrClS/c9-8-2-1-7(11-8)6-3-5(6)4-10/h1-2,5-6H,3-4H2/t5-,6+/m0/s1

InChI Key

MBESEBHPLONJPA-NTSWFWBYSA-N

SMILES

C1C(C1C2=CC=C(S2)Br)CCl

solubility

not available

2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. The compound features a bromine atom at the second position and a chloromethyl-substituted cyclopropyl group at the fifth position. This unique substitution pattern imparts distinct chemical properties and potential biological activities, making it a subject of interest in various fields of research.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides. This allows for the creation of a range of derivatives with modified properties.
  • Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones, which may exhibit different reactivity and biological activity compared to the parent compound.
  • Reduction Reactions: The bromine atom can be reduced to yield a compound with enhanced reactivity or to modify the cyclopropyl group.

These reactions highlight the versatility of 2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene in synthetic organic chemistry.

Research indicates that thiophene derivatives, including 2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene, can exhibit significant biological activities. These activities may include:

  • Antimicrobial Properties: Some thiophene compounds have demonstrated effectiveness against various bacterial strains and fungi.
  • Anticancer Activity: Certain derivatives show promise in inhibiting cancer cell growth through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression.
  • Enzyme Inhibition: The unique structure may allow for selective interaction with specific enzymes or receptors in biological systems, leading to potential therapeutic applications .

The synthesis of 2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene typically involves several steps:

  • Chloromethylation of Thiophene: The initial step often involves chloromethylating thiophene using hydrochloric acid and formaldehyde. This reaction forms chloromethylated thiophene derivatives .
  • Bromination: The chloromethylated thiophene is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane. Careful control of temperature and reaction time is crucial to ensure selective bromination at the desired position.
  • Purification: Following synthesis, purification techniques such as column chromatography are employed to isolate the target compound from by-products and unreacted materials.

The unique properties of 2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene make it applicable in various fields:

  • Pharmaceuticals: Due to its potential biological activity, this compound may serve as a lead structure for developing new drugs targeting specific diseases.
  • Material Science: Its unique electronic properties could be harnessed in organic electronics or as part of advanced materials.
  • Agricultural Chemicals: Similar compounds have been explored for use as agrochemicals due to their ability to interact with biological systems effectively.

Interaction studies involving 2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene focus on its binding affinity and selectivity towards various biological targets:

  • Receptor Binding Studies: These studies assess how well the compound interacts with specific receptors, which can inform its potential therapeutic uses.
  • Enzyme Kinetics: Investigating how this compound affects enzyme activity can reveal mechanisms underlying its biological effects and guide further drug development efforts .

Several compounds share structural similarities with 2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-3-methylthiopheneLacks cyclopropyl groupMore reactive due to less steric hindrance
3-{[1-(chloromethyl)cyclopropyl]methyl}thiopheneNo bromine substitutionDifferent reactivity profile
2-Chloro-3-{[1-(chloromethyl)cyclopropyl]methyl}thiopheneChlorine instead of bromineAltered reactivity and potential biological activity

Uniqueness

The uniqueness of 2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene lies in its combination of a bromine atom and a bulky cyclopropyl substituent. This configuration not only influences its reactivity but also enhances its potential interactions in biological systems compared to similar compounds.

XLogP3

3.7

Dates

Last modified: 08-17-2023

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